Cas no 135-79-5 (6-Isopropylquinoline)

6-Isopropylquinoline 化学的及び物理的性質
名前と識別子
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- 6-Isopropylquinoline
- Quinoline, 6-(1-methylethyl)-
- 6-(1-methylethyl)Quinoline
- ISOPROPYL QUINOLINE
- 6-propan-2-ylquinoline
- 6-(1-methylethyl)-quinolin
- 6-(1-methylethyl)-Quinoline
- 6-ISOPROPYLQUINOLINE 97+%
- 6-(propan-2-yl)quinoline
- 8GE3N8WV7Y
- NKCQEIXYLHACJC-UHFFFAOYSA-N
- 6-(Isopropyl)quinoline
- PubChem5907
- DSSTox_CID_27465
- DSSTox_RID_82365
- DSSTox_GSID_47465
- Quinoline,6-(1-methylethyl)-
- NKCQEIXYLHACJC-UHFFFAOYSA-
- 6-ISOPROPYLQUINOLINE, TECH
- Tox21_302711
-
- MDL: MFCD00047615
- インチ: 1S/C12H13N/c1-9(2)10-5-6-12-11(8-10)4-3-7-13-12/h3-9H,1-2H3
- InChIKey: NKCQEIXYLHACJC-UHFFFAOYSA-N
- ほほえんだ: N1=C([H])C([H])=C([H])C2=C1C([H])=C([H])C(=C2[H])C([H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 171.10489
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 12.9
じっけんとくせい
- 密度みつど: 1,02 g/cm3
- ふってん: 143°C/12mmHg
- 屈折率: 1.5880-1.5920
- PSA: 12.89
6-Isopropylquinoline セキュリティ情報
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記号:
- ヒント:に警告
- 危害声明: H227-H315-H319
- 警告文: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- 危険カテゴリコード: 20/21/22
- セキュリティの説明: 23-36/37/39
- リスク用語:R20/21/22
- セキュリティ用語:S23-S36/37/39
6-Isopropylquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-36283-1.0g |
6-(propan-2-yl)quinoline |
135-79-5 | 95.0% | 1.0g |
$59.0 | 2025-03-21 | |
Enamine | EN300-36283-5.0g |
6-(propan-2-yl)quinoline |
135-79-5 | 95.0% | 5.0g |
$150.0 | 2025-03-21 | |
Apollo Scientific | OR912247-5g |
6-Isopropylquinoline |
135-79-5 | 95% | 5g |
£176.00 | 2025-02-21 | |
Chemenu | CM142945-250mg |
6-Isopropylquinoline |
135-79-5 | 95% | 250mg |
$56 | 2023-02-18 | |
Enamine | EN300-36283-10.0g |
6-(propan-2-yl)quinoline |
135-79-5 | 95.0% | 10.0g |
$189.0 | 2025-03-21 | |
Chemenu | CM142945-1g |
6-Isopropylquinoline |
135-79-5 | 95% | 1g |
$138 | 2023-02-18 | |
Alichem | A189006358-10g |
6-Isopropylquinoline |
135-79-5 | 95% | 10g |
$402.00 | 2022-04-03 | |
SHENG KE LU SI SHENG WU JI SHU | sc-357914A-5g |
6-isopropylquinoline, |
135-79-5 | 5g |
¥1805.00 | 2023-09-05 | ||
Ambeed | A614189-5g |
6-Isopropylquinoline |
135-79-5 | 99.5% | 5g |
$90.0 | 2024-04-24 | |
1PlusChem | 1P003NPR-5g |
6-Isopropylquinoline |
135-79-5 | >98.0%(GC) | 5g |
$26.00 | 2025-02-20 |
6-Isopropylquinoline 関連文献
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1. Rhodium(I) complexes of 8-methyl-, 8-ethyl-, and 8-isopropyl-quinolines and related 2-substituted derivativesAntony J. Deeming,Ian P. Rothwell J. Chem. Soc. Dalton Trans. 1980 1259
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2. Action of grignard reagents and dialkylcadmiums on alkylquinolinium and alkylisoquinolinium salts. A relation between the basic strength of anions and their orientation in nuclear substitution reactionsWilliam Bradley,Stanley Jeffrey J. Chem. Soc. 1954 2770
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Hanen Saggadi,Denis Luart,Nicolas Thiebault,Isabelle Polaert,Lionel Estel,C. Len RSC Adv. 2014 4 21456
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4. Co-ordination chemistry of 8-methyl-, 8-ethyl-, and 8-isopropylquinoline-2-carboxaldehyde-N-methylimine with palladium, rhodium, and iridium. Crystal and molecular structure of (η-allyl)(8-isopropylquinoline-2-carboxaldehyde-N-methylimine-NN′)palladium(II) perchlorateAntony J. Deeming,Ian P. Rothwell,Michael B. Hursthouse,K. M. Abdul Malik J. Chem. Soc. Dalton Trans. 1979 1899
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Basudev Sahoo,Carsten Kreyenschulte,Giovanni Agostini,Henrik Lund,Stephan Bachmann,Michelangelo Scalone,Kathrin Junge,Matthias Beller Chem. Sci. 2018 9 8134
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6. Reactions involving fluoride ion. Part V. Synthesis of perfluoroisopropylquinolinesR. D. Chambers,R. P. Corbally,W. K. R. Musgrave,J. A. Jackson,R. S. Matthews J. Chem. Soc. Perkin Trans. 1 1972 1286
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7. Allenes. Part 49. 4-Amino-2-(1-hydroxyalkyl)quinolines from phenylhydroxylamine and allenic nitritesStephen R. Landor,Z. Tanee Fomum,P. Forche Asobo,Phyllis D. Landor,Andrew Johnson J. Chem. Soc. Perkin Trans. 1 1989 251
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8. Contents pages
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Kobra Nikoofar,Mansoorehsadat Sadathosainy RSC Adv. 2023 13 23870
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Beatriz Lanta?o,Sebastián Barata-Vallejo,Al Postigo Org. Biomol. Chem. 2018 16 6718
6-Isopropylquinolineに関する追加情報
Introduction to 6-Isopropylquinoline (CAS No. 135-79-5) and Its Emerging Applications in Chemical Biology
6-Isopropylquinoline, with the chemical identifier CAS No. 135-79-5, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. Quinoline derivatives, including this isopropyl-substituted variant, have long been recognized for their broad spectrum of biological activities, making them valuable scaffolds in drug discovery and medicinal chemistry. This compound belongs to a class of molecules that exhibit promising potential in various therapeutic applications, particularly in oncology, infectious diseases, and neurodegenerative disorders.
The structural motif of 6-Isopropylquinoline consists of a fused benzene and pyridine ring system, with an isopropyl group attached at the 6-position. This specific arrangement imparts distinct electronic and steric characteristics to the molecule, influencing its interactions with biological targets. The presence of the isopropyl group enhances lipophilicity, which can be advantageous for membrane permeability and oral bioavailability—key factors in drug design. Moreover, quinoline derivatives are known for their ability to modulate enzyme activity and receptor binding, making them attractive candidates for therapeutic intervention.
In recent years, 6-Isopropylquinoline has been the subject of extensive research due to its reported bioactivity. Studies have demonstrated its potential as an inhibitor of certain kinases and transcription factors implicated in cancer progression. For instance, preclinical investigations have highlighted its ability to disrupt signaling pathways such as MAPK and PI3K/Akt, which are frequently dysregulated in solid tumors and hematological malignancies. The compound’s mechanism of action appears to involve both direct binding to target proteins and indirect modulation of downstream effectors, suggesting multifaceted therapeutic relevance.
Furthermore, the antimicrobial properties of 6-Isopropylquinoline have been explored in the context of emerging resistant pathogens. Research indicates that this derivative exhibits activity against Gram-positive bacteria and certain fungi by interfering with essential cellular processes such as DNA replication and protein synthesis. The quinoline scaffold’s ability to penetrate bacterial cell membranes while avoiding rapid degradation has positioned it as a promising alternative or adjuvant therapy in antibiotic-resistant infections. Comparative studies have shown that modifications at the 6-position, such as the isopropyl group, can significantly enhance efficacy against multidrug-resistant strains.
Advances in computational chemistry have also contributed to the optimization of 6-Isopropylquinoline derivatives. Molecular docking simulations and virtual screening techniques have identified structural analogs with improved potency and selectivity. By leveraging artificial intelligence-driven platforms, researchers have been able to predict optimal substituents that enhance binding affinity while minimizing off-target effects. This computational approach has accelerated the discovery pipeline for novel quinoline-based therapeutics.
The pharmacokinetic profile of 6-Isopropylquinoline remains an area of active investigation. Initial studies suggest moderate solubility in aqueous media but enhanced solubility in organic solvents, which could influence formulation strategies for oral or parenteral administration. Metabolic stability assays have revealed that the isopropyl group contributes to prolonged half-life by resisting enzymatic degradation. However, further work is needed to fully characterize its absorption, distribution, metabolism, excretion (ADME) properties before transitioning to clinical trials.
Emerging applications beyond oncology and antimicrobial therapy include neuroprotective effects observed in preclinical models of neurodegenerative diseases such as Alzheimer’s disease (AD) and Parkinson’s disease (PD). Quinoline derivatives have been shown to inhibit β-secretase activity—a key enzyme involved in amyloid-beta peptide production—and modulate mitochondrial function to reduce oxidative stress. The isopropyl-substituted variant appears particularly effective at disrupting pathological protein aggregates associated with AD pathogenesis.
The synthetic accessibility of 6-Isopropylquinoline has also facilitated its use as a building block for more complex drug candidates. Multi-step synthetic routes involving Friedel-Crafts alkylation followed by functional group transformations allow for rapid diversification of the quinoline core. These synthetic strategies align with green chemistry principles by minimizing waste generation through catalytic methods or flow chemistry approaches.
Collaborative efforts between academia and industry have accelerated the translation of laboratory findings into clinical candidates derived from 6-Isopropylquinoline scaffolds. Phase I clinical trials are underway for certain derivatives targeting cancer metabolism or neuroinflammation pathways. Preliminary results indicate safety profiles comparable to existing therapies while demonstrating unique mechanisms that may overcome resistance mechanisms observed with conventional treatments.
The future direction for research on 6-Isopropylquinoline includes exploring combination therapies with other small molecules or biologics to enhance therapeutic efficacy through synergistic effects on disease pathways. Additionally, investigating prodrug formulations could address issues related to poor bioavailability or rapid clearance observed with some quinoline derivatives.
In conclusion,6-Isopropylquinoline (CAS No., 135-79-5) represents a structurally intriguing compound with diverse biological activities across multiple therapeutic domains including oncology,infectious diseases,and neurodegenerative disorders.Leveraging advances insynthetic chemistry,computational biology,and pharmacokinetic optimization offers exciting opportunitiesfor developing next-generation therapeutics based on this versatile scaffold.
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